Home > Products > Screening Compounds P35605 > nor-Binaltorphimine dihydrochloride
nor-Binaltorphimine dihydrochloride - 113158-34-2

nor-Binaltorphimine dihydrochloride

Catalog Number: EVT-1177304
CAS Number: 113158-34-2
Molecular Formula: C40H45Cl2N3O6
Molecular Weight: 734.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Nor-Binaltorphimine dihydrochloride falls under the category of synthetic opioid antagonists, specifically targeting the kappa-opioid receptor subtype. It is recognized for its unique pharmacological profile and is classified as a bivalent ligand due to its ability to engage multiple receptor sites.

Synthesis Analysis

The synthesis of nor-Binaltorphimine dihydrochloride involves a one-pot reaction starting from naltrexone, a well-known opioid antagonist. The process typically includes the following steps:

  1. Reagents: Naltrexone is reacted with hydrazine in a polar solvent, such as dimethylformamide (DMF), with methanesulfonic acid serving as a catalyst.
  2. Reaction Conditions: The reaction can be conducted under inert gas conditions (e.g., argon or nitrogen) to prevent oxidation. A molar ratio of approximately 0.5 to 1 equivalent of hydrazine relative to naltrexone is used, along with 3 to 5 equivalents of methanesulfonic acid.
  3. Product Recovery: The recovery process does not necessitate chromatography or complex extraction methods; instead, it involves collecting the precipitate formed during the reaction, which can then be converted into a pharmaceutically acceptable salt .

This synthetic route has been optimized for yield and scalability while minimizing toxic by-products, making it suitable for laboratory production.

Molecular Structure Analysis

Nor-Binaltorphimine dihydrochloride features a complex molecular structure characterized by several functional groups that contribute to its biological activity:

  • Core Structure: The compound consists of a tetracyclic framework derived from morphinan, with specific modifications at various positions.
  • Chiral Centers: It contains multiple chiral centers, which are crucial for its interaction with the kappa-opioid receptor.
  • Hydrochloride Form: The presence of two hydrochloride groups enhances solubility and stability in aqueous solutions.

The InChI Key for nor-Binaltorphimine dihydrochloride is JOJPJLHRMGPDPV-LZQROVCBSA-N, which aids in its identification in chemical databases .

Chemical Reactions Analysis

Nor-Binaltorphimine dihydrochloride participates in various chemical reactions primarily related to its interactions with opioid receptors. Key reactions include:

  1. Binding Reactions: As an antagonist, nor-Binaltorphimine competes with endogenous ligands at the kappa-opioid receptor site, blocking receptor activation.
  2. Metabolic Reactions: In vivo studies indicate that nor-Binaltorphimine undergoes metabolic transformations that may affect its pharmacokinetics and bioavailability .

These reactions are critical for understanding the compound's pharmacological effects and therapeutic potential.

Mechanism of Action

The mechanism by which nor-Binaltorphimine exerts its effects involves several key processes:

  1. Kappa-Opioid Receptor Antagonism: By binding to the kappa-opioid receptors without activating them, nor-Binaltorphimine inhibits the physiological effects typically mediated by these receptors, such as analgesia and dysphoria.
  2. Delayed Onset and Long Duration: Research suggests that the large size of nor-Binaltorphimine may contribute to its delayed onset of action, potentially due to slow diffusion through cell membranes. Its long duration may be attributed to depot effects within cellular membranes .
  3. Pharmacokinetics: Plasma levels peak approximately 30 minutes post-administration but decline significantly within an hour, indicating rapid distribution followed by slower elimination phases .
Physical and Chemical Properties Analysis

Nor-Binaltorphimine dihydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: High solubility in water (>45 mM), although it demonstrates poor wettability.
  • Stability: The compound is stable under recommended storage conditions (−20 °C) and maintains purity levels exceeding 98% as determined by high-performance liquid chromatography .
  • Hydration Characteristics: Unlike many drug salts that crystallize as anhydrates, nor-Binaltorphimine crystallizes as hydrates, affecting its solubility profile.
Applications

Nor-Binaltorphimine dihydrochloride has significant applications in scientific research:

  1. Pharmacological Studies: It serves as a vital tool for investigating kappa-opioid receptor functions and their implications in pain management and mood disorders.
  2. Behavioral Research: Studies utilizing nor-Binaltorphimine have provided insights into addiction mechanisms and withdrawal symptoms associated with various opioids.
  3. Therapeutic Potential: Ongoing research explores its potential applications in treating conditions linked to dysregulation of kappa-opioid pathways, such as depression and anxiety disorders .
Chemical and Pharmacological Profile of Nor-Binaltorphimine Dihydrochloride

Structural Characterization and Synthesis Pathways

Nor-Binaltorphimine dihydrochloride (nor-BNI dihydrochloride) is a dimeric morphinan derivative with the chemical formula C₄₀H₄₅Cl₂N₃O₆ and a molecular weight of 734.71 g/mol [5] [8]. The compound features a symmetrical bivalent structure comprising two naltrexone units linked via a cyclopropylmethyl bridge, which is critical for its κ-opioid receptor (KOR) selectivity [4] [7]. The dihydrochloride salt form enhances water solubility (33.33 mg/mL in H₂O) [5], facilitating in vivo administration. Synthesis begins with noroxymorphone, which undergoes sequential modifications:

  • N-demethylation to yield normorphinan intermediates.
  • Dimerization via a cyclopropane-containing spacer.
  • Salt formation with hydrochloric acid to produce the final dihydrochloride form [4] [7].

Table 1: Key Structural Descriptors of Nor-Binaltorphimine Dihydrochloride

PropertyValue
Molecular FormulaC₄₀H₄₅Cl₂N₃O₆
Molecular Weight734.71 g/mol
CAS Number113158-34-2
Chiral Centers8
Salt FormDihydrochloride

Pharmacodynamics: κ-Opioid Receptor Selectivity and Binding Affinity

Nor-BNI dihydrochloride acts as a potent, selective KOR antagonist with inverse agonist properties [4]. Its pharmacodynamic profile is characterized by:

  • High KOR affinity: Sub-nanomolar binding affinity (Kᵢ = 0.046–0.051 nM for human KOR) [5] [8].
  • Selectivity over other receptors: ≥1,000-fold selectivity for KOR over μ-opioid (MOR) and δ-opioid (DOR) receptors, as quantified by pA₂ values (KOR: 10.2–10.4; MOR: 7.4–7.6; DOR: 7.6–7.8) [1] [5] [8].
  • Irreversible antagonism mechanism: Binds extracellular loop 3 and transmembrane domain VII of KOR, with Glu297 identified as a critical residue for selective binding. Mutation of Glu297 to lysine reduces affinity 142-fold [6].
  • Functional effects: Blocks κ-agonist-induced analgesia (e.g., U50,488H) in guinea pig ileum assays and suppresses stress-induced reinstatement of nicotine-conditioned place preference [2] [3].

Table 2: Binding Affinity and Selectivity Profile

ReceptorKᵢ (nM)pA₂ ValueSelectivity Ratio (vs. KOR)
κ-Opioid0.046–0.05110.2–10.41
μ-Opioid100–4007.4–7.6≥1,000
δ-Opioid250–6307.6–7.8≥1,000

Pharmacokinetics: Absorption, Distribution, and Elimination Dynamics

Nor-BNI dihydrochloride exhibits atypical pharmacokinetics with delayed onset and ultra-long duration:

  • Absorption: Rapid plasma peak within 30 minutes after intraperitoneal (i.p.) administration in mice, but brain uptake remains low due to efflux transporters like P-glycoprotein (P-gp) [3] [10].
  • Distribution:
  • Biphasic elimination: Initial rapid decline (80% plasma reduction within 4 hours), followed by a slow phase (detectable brain levels for 28 days) [10].
  • Brain-to-plasma ratio: Increases over time (e.g., 0.75–48 hours), indicating prolonged entrapment in neural tissues, potentially in lysosomes or membrane compartments [3] [10].
  • Elimination:
  • Plasma levels drop below detection limits after 7 days.
  • Brain concentrations persist for ≥21 days, correlating with sustained KOR antagonism in in vivo analgesic assays [10].
  • Mechanism of long action: Proposed receptor desensitization via c-Jun N-terminal kinase (JNK1) activation rather than slow elimination [3].

Physicochemical Properties: Solubility, Stability, and Formulation Challenges

The dihydrochloride salt form mitigates but does not eliminate key formulation challenges:

  • Solubility:
  • High water solubility: 33.33 mg/mL (45.36 mM) in H₂O.
  • DMSO solubility: 100 mg/mL (136.11 mM), though hygroscopic DMSO impacts stability [5] [8].
  • Lipophilicity: Moderate log D₇.₄ = 1.98, inconsistent with membrane depot theories for prolonged action [3].
  • Stability:
  • Degrades under basic conditions due to labile enol ether linkages.
  • Requires storage at –20°C in anhydrous form to prevent hydrolysis [5] [7].
  • Formulation hurdles:
  • Low unbound brain fraction (<7%) necessitates high doses for in vivo efficacy.
  • P-gp-mediated efflux limits CNS penetration, though nor-BNI itself is not a P-gp substrate [3] [8].

Table 3: Physicochemical and Formulation Properties

PropertyValueImplication
Water Solubility33.33 mg/mL (45.36 mM)Suitable for aqueous formulations
log D₇.₄1.98Moderate membrane permeability
Plasma Protein Binding>93%Low free plasma concentration
Brain Homogenate Binding<7% unboundLimited CNS availability
Storage Conditions–20°C, anhydrousPrevents hydrolysis

Properties

CAS Number

113158-34-2

Product Name

nor-Binaltorphimine dihydrochloride

IUPAC Name

(1S,2S,7S,8S,12R,20R,24R,32R)-11,33-bis(cyclopropylmethyl)-19,25-dioxa-11,22,33-triazaundecacyclo[24.9.1.18,14.01,24.02,32.04,23.05,21.07,12.08,20.030,36.018,37]heptatriaconta-4(23),5(21),14(37),15,17,26,28,30(36)-octaene-2,7,17,27-tetrol;dihydrochloride

Molecular Formula

C40H45Cl2N3O6

Molecular Weight

734.7 g/mol

InChI

InChI=1S/C40H43N3O6.2ClH/c44-25-7-5-21-13-27-39(46)15-23-24-16-40(47)28-14-22-6-8-26(45)34-30(22)38(40,10-12-43(28)18-20-3-4-20)36(49-34)32(24)41-31(23)35-37(39,29(21)33(25)48-35)9-11-42(27)17-19-1-2-19;;/h5-8,19-20,27-28,35-36,41,44-47H,1-4,9-18H2;2*1H/t27-,28-,35+,36+,37+,38+,39-,40-;;/m1../s1

InChI Key

JOJPJLHRMGPDPV-LZQROVCBSA-N

SMILES

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C9C12CCN(C(C1(C8)O)CC1=C2C(=C(C=C1)O)O9)CC1CC1.Cl.Cl

Synonyms

(4bS,8R,8aS,10aS,11R,14aS,19aR,20bR)-7,12-Bis(cyclopropylmethyl)-5,6,7,8,9,10,11,12,13,14,19a,20b-dodecahydro-4,8:11,15-dimethano-20H-bisbenzofuro[2,3-a:3’,2’-i]dipyrido[4,3-b:3’,4’-h]carbazole-1,8a,10a,18-tetrol Dihydrochloride; [8R-(4bS*,8α,8aβ,10a

Canonical SMILES

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C9C12CCN(C(C1(C8)O)CC1=C2C(=C(C=C1)O)O9)CC1CC1.Cl.Cl

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)[C@H]9[C@@]12CCN([C@@H]([C@@]1(C8)O)CC1=C2C(=C(C=C1)O)O9)CC1CC1.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.